molecular formula C16H16ClFO4S B3037501 1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol CAS No. 478079-86-6

1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol

Cat. No.: B3037501
CAS No.: 478079-86-6
M. Wt: 358.8 g/mol
InChI Key: UMZLSSWWKLJBKP-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol is a complex organic compound that features a combination of chloro, fluoro, phenoxy, sulfonyl, and propanol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-chloro-4-fluorotoluene under high-pressure ultraviolet lamp irradiation, followed by hydrolysis and nitration reactions . The resulting intermediate is then subjected to further reactions to introduce the sulfonyl and propanol groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its sulfonyl and propanol groups, in particular, provide versatility in chemical synthesis and biological interactions.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenoxy)-3-(4-methylphenyl)sulfonylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFO4S/c1-11-2-5-14(6-3-11)23(20,21)10-13(19)9-22-16-7-4-12(18)8-15(16)17/h2-8,13,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZLSSWWKLJBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(COC2=C(C=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401158769
Record name 1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478079-86-6
Record name 1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478079-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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